1-(2-Fluorophenyl)-3-(2-oxo-2-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethyl)imidazolidin-2-one
CAS No.: 2034580-32-8
Cat. No.: VC5448917
Molecular Formula: C19H20FN5O3
Molecular Weight: 385.399
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034580-32-8 |
|---|---|
| Molecular Formula | C19H20FN5O3 |
| Molecular Weight | 385.399 |
| IUPAC Name | 1-(2-fluorophenyl)-3-[2-oxo-2-(3-pyridazin-3-yloxypyrrolidin-1-yl)ethyl]imidazolidin-2-one |
| Standard InChI | InChI=1S/C19H20FN5O3/c20-15-4-1-2-5-16(15)25-11-10-24(19(25)27)13-18(26)23-9-7-14(12-23)28-17-6-3-8-21-22-17/h1-6,8,14H,7,9-13H2 |
| Standard InChI Key | CNXFNGNUVWFKRA-UHFFFAOYSA-N |
| SMILES | C1CN(CC1OC2=NN=CC=C2)C(=O)CN3CCN(C3=O)C4=CC=CC=C4F |
Introduction
Structural Elucidation and Nomenclature
The compound’s systematic name reflects its intricate architecture:
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2-Fluorophenyl group: A benzene ring substituted with fluorine at the ortho position, enhancing electronegativity and influencing binding interactions .
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Imidazolidin-2-one core: A saturated five-membered ring containing two nitrogen atoms and a ketone group, a scaffold known for conformational rigidity .
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Pyrrolidin-1-yl subunit: A five-membered secondary amine ring, often employed to modulate solubility and bioavailability.
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Pyridazin-3-yloxy moiety: A diazine heterocycle linked via an ether bond, contributing to hydrogen-bonding potential .
The integration of these subunits suggests a molecule designed for targeted interactions with biological macromolecules, potentially enzymes or receptors.
Synthetic Strategies
Retrosynthetic Analysis
The compound can be dissected into three key fragments:
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2-Fluorophenyl-imidazolidinone: Likely synthesized via cyclization of a urea derivative with a fluorophenyl-bearing amine .
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Pyrrolidine-pyridazine ether: Formed through nucleophilic substitution between 3-hydroxypyridazine and a pyrrolidine derivative .
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Ethyl linker with ketone: Introduced via alkylation or acylation reactions, connecting the imidazolidinone and pyrrolidine subunits.
Key Reaction Steps
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Imidazolidinone Formation:
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Pyrrolidine-Pyridazine Ether Synthesis:
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Fragment Coupling:
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The ethyl ketone linker is installed via a nucleophilic acyl substitution between the imidazolidinone and an activated pyrrolidine-pyridazine intermediate.
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Physicochemical Properties
Comparative Analysis with Structural Analogs
| Compound | Target | Activity | Reference |
|---|---|---|---|
| ZX-42 (ALK inhibitor) | EML4-ALK | IC50 = 0.8 nM | |
| 3-(2-Fluorophenyl)pyrazolo[3,4-c]pyridine | Kinases | Antiproliferative | |
| Benzodiazepin-2-one derivatives | GABA receptors | Anticonvulsant |
Challenges and Future Directions
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